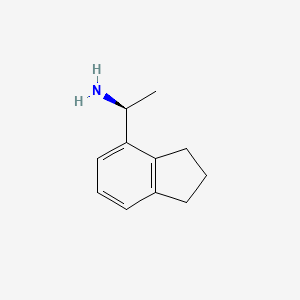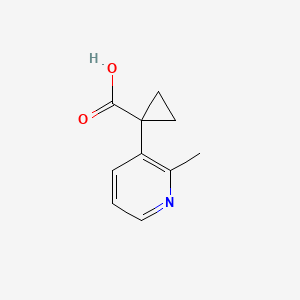![molecular formula C9H8N4O2 B13602211 2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]aceticacid](/img/structure/B13602211.png)
2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]acetic acid is an organic compound that features a tetrazole ring attached to a phenylacetic acid moiety. Tetrazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry and material science .
Méthodes De Préparation
The synthesis of 2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]acetic acid typically involves the reaction of 3-(1H-1,2,3,4-tetrazol-5-yl)benzaldehyde with a suitable reagent to introduce the acetic acid group. One common method involves the use of sodium azide and triethyl orthoformate in an acidic medium . Industrial production methods may involve microwave-assisted reactions or other advanced techniques to optimize yield and purity .
Analyse Des Réactions Chimiques
2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, often using reagents like sodium azide.
Common reagents and conditions used in these reactions include molecular iodine, ammonia, and various catalysts. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly in colorectal cancer cell lines.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with various enzymes and receptors. This interaction can lead to the inhibition of specific biological pathways, contributing to its biological activities .
Comparaison Avec Des Composés Similaires
2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]acetic acid can be compared with other tetrazole-containing compounds, such as:
5-phenyl-1,2,3,4-tetrazole: Known for its high acidity and stability.
1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine: Used in medicinal chemistry for its unique structural properties.
3-nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine: Explored for its energetic properties.
The uniqueness of 2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]acetic acid lies in its combination of the tetrazole ring with a phenylacetic acid moiety, providing a distinct set of chemical and biological properties .
Propriétés
Formule moléculaire |
C9H8N4O2 |
|---|---|
Poids moléculaire |
204.19 g/mol |
Nom IUPAC |
2-[3-(2H-tetrazol-5-yl)phenyl]acetic acid |
InChI |
InChI=1S/C9H8N4O2/c14-8(15)5-6-2-1-3-7(4-6)9-10-12-13-11-9/h1-4H,5H2,(H,14,15)(H,10,11,12,13) |
Clé InChI |
BMCYDEQTJINSCW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C2=NNN=N2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-Bromopropyl)benzo[d]thiazole](/img/structure/B13602136.png)



![1-[1-(3-Tert-butylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13602170.png)





![1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B13602228.png)
![3-[4-(Dimethylamino)phenyl]propanal](/img/structure/B13602234.png)

